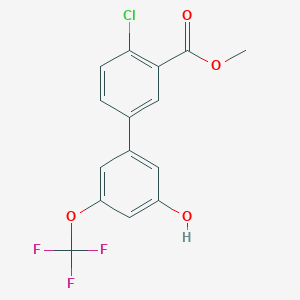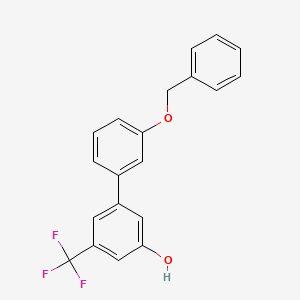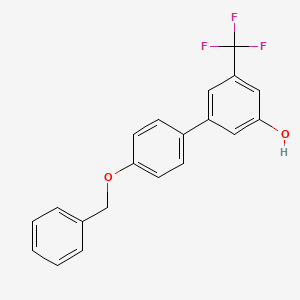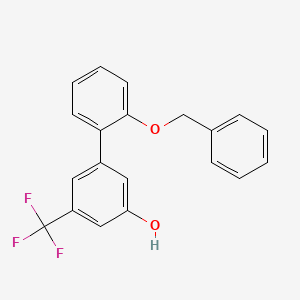
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol (5-DMTFP) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 294.36 g/mol and a melting point of 96 °C. 5-DMTFP has attracted considerable attention due to its unique properties, such as its stability, low toxicity, and high solubility in organic solvents. In addition, 5-DMTFP is also used in a variety of laboratory experiments due to its ability to act as a catalyst and reactant in a variety of reactions.
作用機序
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is also believed that the compound can act as a reactant in the formation of various polymers and other materials. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% may also be involved in the formation of fluorescent probes, which can be used to study proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, the compound has been shown to be non-toxic and non-irritant in laboratory studies. In addition, the compound has been found to be non-carcinogenic and non-mutagenic. Furthermore, the compound does not appear to have any significant effect on the reproductive system or on the development of embryos.
実験室実験の利点と制限
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound with low toxicity and high solubility in organic solvents. In addition, it is a useful reagent for the synthesis of various organic compounds and can act as a catalyst and reactant in a variety of reactions. However, the compound is relatively expensive and may not be suitable for large-scale synthesis.
将来の方向性
The future directions for 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% are numerous. Further research is needed to understand the mechanism of action of the compound and its biochemical and physiological effects. In addition, further research is needed to optimize the synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% and to develop new applications for the compound. Furthermore, research is needed to develop new fluorescent probes and to study the interaction of the compound with proteins and other biomolecules. Finally, research is needed to develop new methods for the large-scale synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.
合成法
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is a multi-step process involving the reaction of 2-N,N-dimethylsulfamoylphenylboronic acid, trifluoromethoxyphenol, and a base in a solvent. The reaction is catalyzed by a palladium catalyst and proceeds in two steps. The first step involves the formation of a palladium-catalyzed boronic acid complex, which is then reacted with trifluoromethoxyphenol in the second step. The reaction is carried out in a solvent such as acetonitrile, and the product is isolated by vacuum distillation.
科学的研究の応用
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is a useful reagent for the synthesis of various organic compounds and has been used in the synthesis of a variety of pharmaceuticals and agrochemicals. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been used as a catalyst in the synthesis of polymers and other materials. It has also been used in the synthesis of organic dyes and pigments. Furthermore, 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of various fluorescent probes and has been used in the study of proteins and other biomolecules.
特性
IUPAC Name |
2-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-19(2)24(21,22)14-6-4-3-5-13(14)10-7-11(20)9-12(8-10)23-15(16,17)18/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPGYQZIXFMTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)

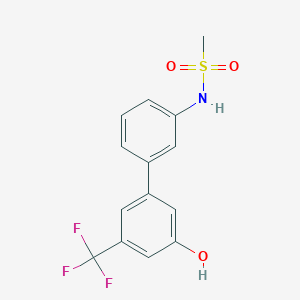



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
